molecular formula C16H15NO B061303 1-Phenylmethyl-1h-indole-2-methanol CAS No. 187264-03-5

1-Phenylmethyl-1h-indole-2-methanol

Cat. No.: B061303
CAS No.: 187264-03-5
M. Wt: 237.3 g/mol
InChI Key: NHGSXDYXHCJWET-UHFFFAOYSA-N
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Safety and Hazards

“1-Phenylmethyl-1h-indole-2-methanol” is used for research and development purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for this compound was not found in the search results.

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The unique structure of “1-Phenylmethyl-1h-indole-2-methanol” opens doors for diverse applications, ranging from drug discovery to material science.

Preparation Methods

The synthesis of 1-Phenylmethyl-1h-indole-2-methanol typically involves the reaction of indole derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenylmethyl-1h-indole-2-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Comparison with Similar Compounds

1-Phenylmethyl-1h-indole-2-methanol can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-benzylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSXDYXHCJWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597011
Record name (1-Benzyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187264-03-5
Record name (1-Benzyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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